molecular formula C7H7BrOS B8625485 1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one CAS No. 69179-78-8

1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one

Cat. No. B8625485
CAS RN: 69179-78-8
M. Wt: 219.10 g/mol
InChI Key: PJBDVXJBOBVKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.10 g/mol. The purity is usually 95%.
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properties

CAS RN

69179-78-8

Product Name

1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-[3-(bromomethyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C7H7BrOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,4H2,1H3

InChI Key

PJBDVXJBOBVKNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-methyl-2-thienylketone (14 g., 0.10 mole), N-bromosuccinimide (18 g., 0.10 mole), α,α-azobisisobutyronitrile (AIBN, 0.3 g.), and carbon tetrachloride (300 ml.) was heated cautiously to reflux under a nitrogen atmosphere. After stirring 4 hours at reflux, the mixture was cooled, filtered to remove succinimide, washed first with sodium bicarbonate solution, then with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated at reduced pressure to obtain a pale yellow solid which was recrystallized from hexane to obtain 16 g. (73%) of the desired product as colorless crystals, M.P. 62°-64° C. 1H--NMR (CDCl3), ppm. (δ): 7.5 (d, J=5, aromatic-H), 7.2 (d, J=5, aromatic-H), 4.9 (s, CH2Br) and 2.55 (s, CH3). This compound is a strong irritant.
Name
methyl 3-methyl-2-thienylketone
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
73%

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